
4-Bromo-1,3-dimethyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1,3-dimethyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-dimethyl-9H-carbazole typically involves the bromination of 1,3-dimethyl-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Bromo-1,3-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3-dimethyl-9H-carbazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution Reactions: Products include various substituted carbazoles depending on the nucleophile used.
Oxidation Reactions: Products include oxidized carbazole derivatives.
Reduction Reactions: The primary product is 1,3-dimethyl-9H-carbazole.
科学研究应用
4-Bromo-1,3-dimethyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-Bromo-1,3-dimethyl-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and methyl groups can influence its binding affinity and specificity, leading to different biological outcomes.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-9H-carbazole: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-9H-carbazole:
3,6-Dibromo-9H-carbazole: Contains two bromine atoms, leading to different substitution patterns and reactivity.
Uniqueness
4-Bromo-1,3-dimethyl-9H-carbazole is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these substituents allows for specific interactions and reactions that are not possible with other carbazole derivatives.
属性
分子式 |
C14H12BrN |
|---|---|
分子量 |
274.15 g/mol |
IUPAC 名称 |
4-bromo-1,3-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H12BrN/c1-8-7-9(2)14-12(13(8)15)10-5-3-4-6-11(10)16-14/h3-7,16H,1-2H3 |
InChI 键 |
LZICGZRKMMLWJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


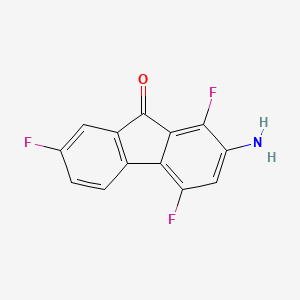
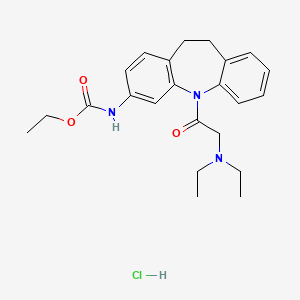
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)
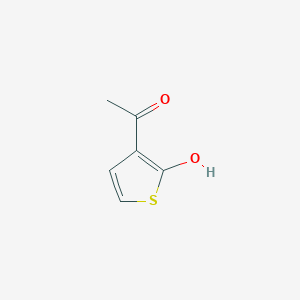

![1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
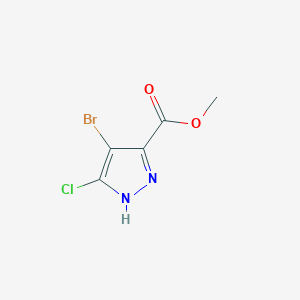
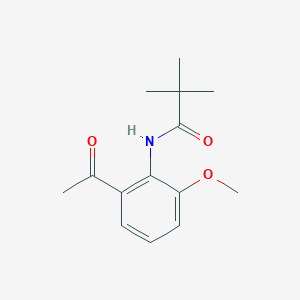
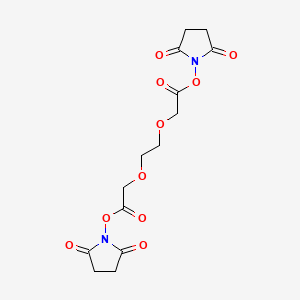
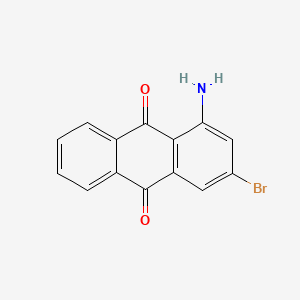
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)



